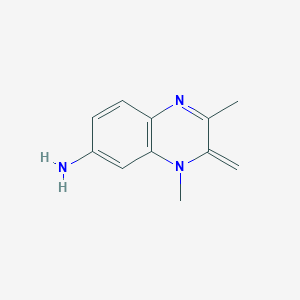
4,5-Dichloro-2-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2Cl2IN. It is a derivative of pyridine, where two chlorine atoms and one iodine atom are substituted at the 4th, 5th, and 2nd positions, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-iodopyridine typically involves halogenation reactions. One common method includes the iodination of 4,5-dichloropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes chlorination followed by iodination under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4,5-Dichloro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of iodopyridine oxides.
Reduction Products: Reduction typically results in the formation of deiodinated pyridine derivatives.
科学的研究の応用
4,5-Dichloro-2-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4,5-Dichloro-2-iodopyridine involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. The presence of chlorine atoms enhances its reactivity by withdrawing electron density from the pyridine ring, making it more susceptible to nucleophilic attack.
類似化合物との比較
2,6-Dichloropyridine: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
2,6-Dibromopyridine: Contains bromine instead of iodine, which affects its reactivity and the types of reactions it undergoes.
2,6-Difluoropyridine: Fluorine atoms provide different electronic effects compared to chlorine and iodine, influencing its chemical behavior.
Uniqueness: 4,5-Dichloro-2-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity patterns. The combination of these halogens allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C5H2Cl2IN |
|---|---|
分子量 |
273.88 g/mol |
IUPAC名 |
4,5-dichloro-2-iodopyridine |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-5(8)9-2-4(3)7/h1-2H |
InChIキー |
VDEBUJBVRKLCEQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1I)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13930345.png)






![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)

![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)
